2-Chloro-4-(2-hydroxyphenyl)benzoic acid

Lipophilicity Medicinal Chemistry Physicochemical Properties

Sourcing a biphenyl carboxylic acid with a precise ortho-chloro/ortho-hydroxy substitution pattern is often challenging. 2-Chloro-4-(2-hydroxyphenyl)benzoic acid resolves this with a defined logP (3.41) and TPSA (57.53 Ų), enabling fine-tuning of drug candidate properties. • Multiple orthogonal handles (carboxylic acid, phenol, aryl chloride) for diverse derivatization. • Late-stage diversification via Suzuki/Buchwald coupling on the aryl chloride. • Reliable supply as a strategic API intermediate building block.

Molecular Formula C13H9ClO3
Molecular Weight 248.662
CAS No. 1261938-18-4
Cat. No. B577907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(2-hydroxyphenyl)benzoic acid
CAS1261938-18-4
Synonyms2-Chloro-4-(2-hydroxyphenyl)benzoic acid
Molecular FormulaC13H9ClO3
Molecular Weight248.662
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)O
InChIInChI=1S/C13H9ClO3/c14-11-7-8(5-6-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17)
InChIKeyNOFMDQISUTYLFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(2-hydroxyphenyl)benzoic acid (CAS 1261938-18-4): Procurement & Structural Baseline


2-Chloro-4-(2-hydroxyphenyl)benzoic acid (CAS 1261938-18-4) is an ortho-hydroxy biphenyl carboxylic acid derivative with the molecular formula C13H9ClO3 and a molecular weight of 248.66 g/mol. It features a biphenyl scaffold with a carboxylic acid group at the 4-position of the central ring, a chlorine atom at the 2-position, and a 2-hydroxyphenyl substituent, resulting in a topological polar surface area (TPSA) of 57.53 Ų and a calculated logP of 3.41 [1]. Its unique substitution pattern imparts distinct physicochemical properties relative to other biphenyl carboxylic acid analogs, making it a valuable building block in medicinal chemistry and chemical biology research.

Scaffold Identity Ortho-hydroxy, ortho-chloro biphenyl carboxylic acid with distinct substitution pattern
Physicochemical Tuning Intermediate logP and TPSA profile for ADME property optimization studies
Synthetic Versatility Multiple orthogonal handles enable diverse derivatization strategies

2-Chloro-4-(2-hydroxyphenyl)benzoic acid: Why Generic Substitution of Biphenyl Carboxylic Acids Fails


While the biphenyl carboxylic acid scaffold is common, the specific substitution pattern of 2-Chloro-4-(2-hydroxyphenyl)benzoic acid—a chlorine at the 2-position and a 2-hydroxyphenyl group at the 4-position of the benzoic acid ring—creates a unique physicochemical profile that cannot be replicated by simply substituting with non-chlorinated or differently substituted analogs. Variations in halogenation and hydroxyl positioning drastically alter key properties such as lipophilicity (logP), hydrogen bonding capacity, and topological polar surface area (TPSA), which in turn affect solubility, membrane permeability, and molecular recognition in biological systems [1]. The evidence below demonstrates that even subtle structural changes lead to significant, quantifiable differences in these parameters, directly impacting the compound's utility in research applications.

Non-chlorinated analogs Lack of the 2-chloro substituent lowers logP by ~0.65, shifting lipophilicity and membrane permeability context.
Para-chloro analogs 4'-chloro substitution raises logP and reduces TPSA by >20 Ų, altering membrane interaction and hydrogen-bond profiles.
Other hydroxyl positional isomers Moving the ortho-hydroxyl group changes hydrogen bonding capacity and intramolecular interactions, affecting molecular recognition.

2-Chloro-4-(2-hydroxyphenyl)benzoic acid: Quantitative Differentiation Evidence Guide


Lipophilicity Tuning: Quantified logP Comparison Against Non-Chlorinated and Para-Chloro Analogs

2-Chloro-4-(2-hydroxyphenyl)benzoic acid exhibits a calculated logP of 3.41, representing a significant increase in lipophilicity compared to its non-chlorinated analog, 4-(2-hydroxyphenyl)benzoic acid (logP 2.76), and a decrease compared to the para-chloro analog, 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid (logP 3.88-4.32) [1][2][3]. This places the compound in an intermediate lipophilicity range that can be critical for optimizing membrane permeability and oral bioavailability in drug discovery programs.

Lipophilicity Tuning
Cross-study comparable
ΔlogP +0.65 vs non-chlorinated; −0.47 to −0.91 vs para-chloro
Intermediate logP supports ADME property screening
In silico predictions from multiple sources
Lipophilicity Medicinal Chemistry Physicochemical Properties

Polar Surface Area Differentiation: Quantified PSA Comparison Against Para-Chloro Analog

The topological polar surface area (TPSA) of 2-Chloro-4-(2-hydroxyphenyl)benzoic acid is 57.53 Ų, which is identical to that of its non-chlorinated analog, 4-(2-hydroxyphenyl)benzoic acid, but significantly higher than the para-chloro analog, 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid, which has a TPSA of only 37.3 Ų [1]. This difference of over 20 Ų reflects the presence of the ortho-hydroxy group, which introduces an additional hydrogen bond donor/acceptor site, fundamentally altering the compound's interaction with biological membranes and protein targets.

Polar Surface Area
Cross-study comparable
ΔTPSA 0 vs non-chlorinated; +20.23 Ų vs para-chloro
Higher TPSA may influence membrane permeability context
Calculated values; biological impact to verify
Polar Surface Area Membrane Permeability Drug Design

Hydrogen Bonding Capacity: Ortho-Hydroxy Motif Confers Dual Donor/Acceptor Functionality

2-Chloro-4-(2-hydroxyphenyl)benzoic acid possesses two hydrogen bond donors (the carboxylic acid and the phenolic hydroxyl) and three hydrogen bond acceptors (the two oxygen atoms of the carboxylic acid and the phenolic oxygen) . This contrasts with 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid, which lacks the phenolic hydroxyl group entirely, reducing its hydrogen bonding capacity. The ortho-hydroxyphenyl motif enables intramolecular hydrogen bonding between the phenolic OH and the adjacent ring, as well as intermolecular interactions critical for crystal packing, supramolecular assembly, and specific binding to protein targets.

Hydrogen Bonding Capacity
Class-level inference
HBD: 2, HBA: 3 (additional donor/acceptor from ortho-OH)
Enables dual hydrogen-bond interactions for molecular recognition
Class-level inference; data to verify
Hydrogen Bonding Molecular Recognition Crystal Engineering

Ortho-Chloro Substitution: Impact on Acidity and Reactivity

The chlorine atom at the 2-position (ortho to the carboxylic acid group) exerts both electron-withdrawing inductive and weak electron-donating resonance effects, modulating the acidity of the carboxylic acid and the reactivity of the adjacent positions. This ortho-chloro substitution differentiates 2-Chloro-4-(2-hydroxyphenyl)benzoic acid from its non-chlorinated analog, 4-(2-hydroxyphenyl)benzoic acid, which lacks this electronic perturbation. The ortho-chloro group also provides a synthetic handle for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Ortho-Chloro Electronic Effects
Class-level inference
Electron-withdrawing inductive effect; synthetic handle for cross-coupling
Supports diversifiable building block strategy
Class-level inference from analogous compounds
Electronic Effects pKa Chemical Reactivity

Thermal Stability and Decomposition Profile: Melting Point with Decomposition at ~190°C

2-Chloro-4-(2-hydroxyphenyl)benzoic acid is reported to melt at approximately 190°C with decomposition [1]. This thermal behavior is distinct from structurally related biphenyl carboxylic acids; for example, 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid exhibits a melting point of 290-292°C without decomposition [2]. The lower melting point and decomposition upon melting of the target compound indicate lower lattice energy, likely due to the ortho-hydroxyphenyl moiety disrupting efficient crystal packing, and the presence of a decomposition pathway (potentially decarboxylation or dehydration) not observed in the simpler analog.

Thermal Stability
Cross-study comparable
M.p. ~190°C with decomposition vs 290–292°C (no decomposition)
May restrict high-temperature processing steps
Vendor datasheet observation
Thermal Stability Handling Storage

2-Chloro-4-(2-hydroxyphenyl)benzoic acid: Evidence-Based Research and Industrial Applications


Medicinal Chemistry: Optimization of Lipophilicity and Polarity in Lead Series

2-Chloro-4-(2-hydroxyphenyl)benzoic acid offers a specific combination of logP (3.41) and TPSA (57.53 Ų) that positions it between more polar non-chlorinated analogs (logP 2.76) and more lipophilic para-chloro analogs (logP >3.88) . This makes it an ideal scaffold for fine-tuning the physicochemical properties of drug candidates, particularly when targeting tissues requiring intermediate membrane permeability or when seeking to balance solubility with oral absorption. Medicinal chemists can select this compound to introduce a predictable shift in logP and maintain hydrogen bonding capability for target engagement.

Chemical Biology: Synthesis of Biphenyl-Based Molecular Probes

The ortho-chloro and ortho-hydroxy substitution pattern provides multiple orthogonal reactive handles for further functionalization . The carboxylic acid can be converted to amides, esters, or hydroxamic acids; the phenolic hydroxyl can be alkylated or acylated; and the aryl chloride is amenable to cross-coupling reactions. This versatility allows for the construction of complex biphenyl-based chemical probes for target identification, fluorescence imaging, or photoaffinity labeling studies, where the specific physicochemical properties of the core scaffold are maintained while diverse functional groups are appended.

Materials Science: Building Block for Supramolecular Assemblies

The dual hydrogen bond donor/acceptor capacity, arising from both the carboxylic acid and the ortho-phenolic hydroxyl groups, enables the formation of robust, directional hydrogen-bonded networks . Researchers in crystal engineering and supramolecular chemistry can exploit these specific interactions to design novel organic frameworks, co-crystals, or metal-organic frameworks (MOFs) where the precise geometry and hydrogen bonding pattern of this biphenyl carboxylic acid dictate the overall architecture of the solid-state material.

Process Chemistry: Intermediate for API and Agrochemical Synthesis

The ortho-chloro group serves as a valuable synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This allows for the efficient introduction of a wide range of aryl, heteroaryl, or amine substituents onto the biphenyl core at a late stage in a synthetic sequence. Consequently, 2-Chloro-4-(2-hydroxyphenyl)benzoic acid is a strategic intermediate for the convergent synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals, offering a route to structural diversity from a common advanced intermediate.

Application
Selection Property
Validation Focus
Lead series physicochemical tuning
Intermediate logP and TPSA profile
ADME parameter screening, permeability assays
Biphenyl-based probe synthesis
Orthogonal functional handles (COOH, OH, Cl)
Chemoselective conjugation, cross-coupling efficiency
Supramolecular assemblies
Dual H-bond donor/acceptor capacity
Crystal engineering, framework topology
API/agrochemical intermediate
Late-stage diversification via aryl chloride
Cross-coupling scope, scalability

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